molecular formula C20H21NO6 B14957884 N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B14957884
M. Wt: 371.4 g/mol
InChI Key: WFDKFZWBQGLSEQ-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic glycine derivative featuring a furochromen core substituted with methyl groups and a ketone at position 5.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C20H21NO6/c1-10-12(3)26-16-8-17-15(7-14(10)16)11(2)13(20(25)27-17)5-6-18(22)21(4)9-19(23)24/h7-8H,5-6,9H2,1-4H3,(H,23,24)

InChI Key

WFDKFZWBQGLSEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple stepsCommon reagents used in these reactions include methylating agents, acylating agents, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

The mechanism by which N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:
  • Core : Furo[3,2-g]chromen (furan fused to chromen at positions 3 and 2).
  • Substituents: Three methyl groups (positions 2, 3, 5), a ketone (position 7), and a propanoyl-glycine side chain.
  • Functional Groups : Methyl, acetyl, and tertiary amide.
Analog 1: Neobavaisoflavone (C20H18O4, 322.4 g/mol)
  • Core : Chromen-4-one.
  • Substituents : Hydroxyl groups (positions 7, 4'), and a 3-methylbut-2-enyl (prenyl) group.
  • Functional Groups : Hydroxyl, prenyl.
Analog 2: (2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one (C20H18O4, 322.4 g/mol)
  • Core : 2,3-Dihydrochromen-4-one.
  • Substituents : Hydroxyl (positions 7, 4'), prenyl (position 6).
  • Functional Groups : Hydroxyl, prenyl, ketone.
Key Structural Differences:
Feature Target Compound Neobavaisoflavone (2S)-Dihydrochromen Derivative
Core Structure Furochromen Chromen-4-one 2,3-Dihydrochromen-4-one
Aromatic Substitutions Methyl groups Hydroxyl, prenyl Hydroxyl, prenyl
Side Chain Propanoyl-glycine None None
Molecular Weight ~400 g/mol (estimated) 322.4 g/mol 322.4 g/mol

Physicochemical Properties

  • Lipophilicity : The target compound’s methyl and acetyl groups increase its lipophilicity (logP >3) compared to hydroxyl-rich analogs like Neobavaisoflavone (logP ~2.5) .
  • Solubility : Hydroxyl groups in analogs enhance water solubility, whereas the target compound’s methyl/acetyl groups may reduce it, favoring organic solvents.
  • Stability: The tertiary amide and methylated aromatic core likely improve metabolic stability over phenolic analogs prone to glucuronidation .

Biological Activity

N-methyl-N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a complex organic compound with significant biological activity. Its unique structure, which includes a furochromenone core, suggests potential interactions with various biological targets. This article provides a detailed exploration of its biological activity based on synthesized research findings and case studies.

PropertyValue
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
IUPAC Name2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid
InChI KeyWFDKFZWBQGLSEQ-UHFFFAOYSA-N

The synthesis of this compound typically involves multiple steps including the formation of the furochromen core through cyclization reactions and the introduction of the propanoyl moiety via acylation. The compound's mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, influencing various cellular pathways.

Anticancer Properties

Research indicates that derivatives of furochromenones exhibit notable anticancer activities. For instance:

  • Case Study : A study assessed the cytotoxic effects of furochromenone derivatives on various cancer cell lines. Results showed that certain derivatives significantly inhibited cell proliferation in breast adenocarcinoma (MCF-7) and leukemia (HL-60) cell lines, suggesting a potential for therapeutic application against these cancers .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

  • DPPH Assay : The compound demonstrated a significant ability to scavenge free radicals, indicating strong antioxidant properties.
  • Cellular Studies : In vitro studies showed that the compound protected against oxidative stress-induced damage in human cell lines .

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit key enzymes involved in metabolic pathways:

  • Inhibition of HMG-CoA Reductase : Similar compounds have shown competitive inhibition against this enzyme, which is crucial for cholesterol biosynthesis. This suggests that this compound may possess lipid-lowering effects .

Research Findings

Recent studies have highlighted diverse biological activities associated with this compound:

  • Antiproliferative Effects : A series of experiments demonstrated that this compound could reduce the viability of cancer cells in a dose-dependent manner.
  • Mechanistic Insights : Molecular docking studies suggested binding affinities to specific cancer-related proteins, providing insights into its potential as a therapeutic agent.

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